(2R)-2-Quinolin-7-ylpropan-1-amine
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Overview
Description
(2R)-2-Quinolin-7-ylpropan-1-amine: is a chiral amine compound featuring a quinoline ring attached to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline derivatives and appropriate amine precursors.
Reaction Conditions: Common methods involve reductive amination or nucleophilic substitution reactions. For example, the reaction of quinoline-7-carbaldehyde with ®-2-aminopropane under reductive amination conditions can yield (2R)-2-Quinolin-7-ylpropan-1-amine.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are often used.
Industrial Production Methods:
Batch Processes: Industrial synthesis may involve batch processes where the reaction is carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processes: More advanced methods may use continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Reduced amine derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to produce chiral products.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
Binding Sites: The compound may interact with specific receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways by binding to molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
(2S)-2-Quinolin-7-ylpropan-1-amine: The enantiomer of (2R)-2-Quinolin-7-ylpropan-1-amine, with different stereochemistry.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness:
Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis and drug design.
Functional Groups: The combination of the quinoline ring and the amine group offers versatile reactivity and binding properties.
Properties
IUPAC Name |
(2R)-2-quinolin-7-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZLAVOPHYUMV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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